Urechistachykinin II acetate

Description

Urechistachykinin II acetate (Uru-TK II acetate) is an invertebrate tachykinin-related peptide (TRP) isolated from the echiuroid worm Urechis unicinctus. Structurally, it features a conserved C-terminal motif (F-X-G-Y-R-NH2) common to tachykinin peptides, which is critical for its bioactivity . The peptide has a molecular weight of 983.15 Da and a sequence of AAGMGFFGAR-NH2 . Urechistachykinin II exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Micrococcus luteus), Gram-negative bacteria (e.g., Escherichia coli), and fungi, with minimal hemolytic effects, making it a promising candidate for antimicrobial drug development .

Properties

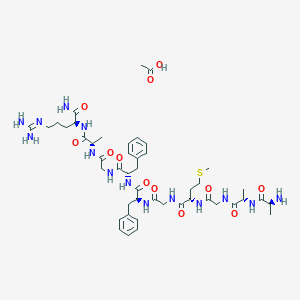

Molecular Formula |

C46H70N14O12S |

|---|---|

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1 |

InChI Key |

JKXWWLSDWNILSO-NHBXGCAESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.

Scientific Research Applications

Urechistachykinin II acetate has several scientific research applications:

Antimicrobial Research: It has been shown to exhibit antimicrobial activities against various microorganisms without causing hemolysis.

Neuroscience: As a tachykinin-related peptide, it is used to study neural and neuroendocrine signaling pathways.

Biotechnology: It serves as a model peptide for studying peptide synthesis, folding, and stability.

Mechanism of Action

Urechistachykinin II acetate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms . This disruption is likely due to its amphipathic nature, allowing it to integrate into and destabilize lipid bilayers. The peptide targets the cell envelope, leading to increased membrane permeability and cell death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Urechistachykinin I

Urechistachykinin I (Uru-TK I) is the closest structural analogue, sharing the same C-terminal region but differing in molecular weight (1236.38 Da) and sequence modifications . Both peptides are derived from Urechis unicinctus and exhibit antimicrobial activity. However, Urechistachykinin II demonstrates broader efficacy at lower concentrations. For example:

- Urechistachykinin II inhibits R. galegae at 50–100 µg/mL, while Urechistachykinin I requires higher concentrations for similar effects .

- Synthetic derivatives of Urechistachykinin II (e.g., TRP2-TINF) modified with norleucine substitutions show retained activity at 164 µM, whereas unmodified Urechistachykinin I derivatives (TRP1-TINF) require 128 µM .

Table 1: Structural and Functional Comparison of Urechistachykinin I and II

Functional Analogues: Antimicrobial Peptides

Plantaricin JLA-9

Plantaricin JLA-9, isolated from Lactobacillus plantarum, demonstrates superior potency against Gram-negative bacteria (e.g., R. galegae) at concentrations as low as 10 µg/mL, compared to Urechistachykinin II’s 50 µg/mL .

Darobactin

Darobactin, a bicyclic peptide from Photorhabdus spp., inhibits Gram-negative pathogens at 25 µg/mL. While synthetic linear Darobactin in studies showed reduced efficacy, its natural form outperforms Urechistachykinin II in potency .

Table 2: Comparison with Functional Analogues

Mechanistic Analogues: Urease Inhibitors and Alkaloids

Compounds like Urease-IN-1 (IC50: 2.21 µM) and Urease-IN-2 (IC50: 0.94 µM) target urease enzymes, differing fundamentally from Urechistachykinin II’s direct antimicrobial action . Similarly, Usnic Acid (a lichen-derived dibenzofuran) and Uvaretin (a plant alkaloid) exhibit antibacterial activity but lack the tachykinin receptor interaction seen in Urechistachykinin II .

Key Research Findings and Limitations

- Efficacy: Urechistachykinin II’s broad-spectrum activity is notable but requires higher concentrations than Plantaricin JLA-9 or Darobactin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.